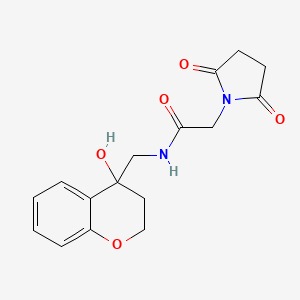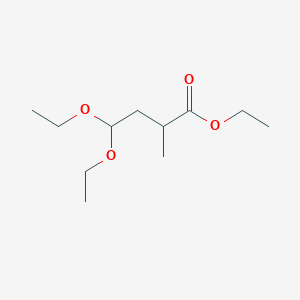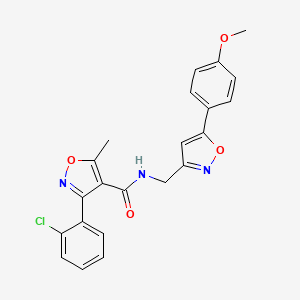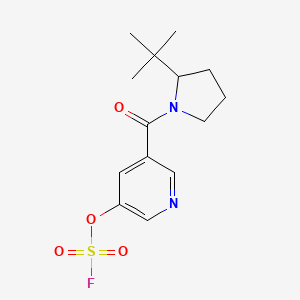
2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dioxopyrrolidin-1-yl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(4-hydroxy-2-oxo-1-pyrrolidinyl)-N-((4-hydroxyphenyl)methyl)acetamide.
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Intermediate Products
- The compound "4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide" serves as a beneficial intermediate for producing pharmacologically active 4-hydroxypyrrolidin-2-1-yl acetamides. This indicates the utility of related compounds in synthesizing pharmaceutically relevant molecules (Fort, 2002).
Pharmacological Characterization
- Studies on compounds like "2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)" explore their potential as κ-opioid receptor antagonists. This research underscores the importance of pyrrolidine derivatives in developing treatments for conditions such as depression and addiction disorders (Grimwood et al., 2011).
Antioxidant Activity
- The synthesis and evaluation of 3-pyrroline-2-ones, related to pyrrolidinones, have been explored for their antioxidant activities. Compounds such as "4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one" have shown promising results as radical scavengers, comparable to conventional antioxidants. This suggests potential therapeutic applications of related compounds in mitigating oxidative stress (Nguyen et al., 2022).
Chemical Synthesis and Reactivity
- The exploration of reactions like the photooxidation of lactams and amides into imides and hydroperoxides demonstrates the chemical versatility of compounds within this structural class. Such studies provide a foundation for understanding the reactivity and potential applications of related pyrrolidinone derivatives (Gramain et al., 1979).
Neuropharmacological Potential
- Oxiracetam, a compound structurally related to pyrrolidine acetamides, has been investigated for its ability to improve learning and memory in conditions of chronic cerebral impairment. This highlights the potential of pyrrolidinone derivatives in enhancing cognitive functions and treating neurological disorders (Banfi & Dorigotti, 1986).
Coordination Chemistry
- Research into coordination complexes constructed from pyrazole-acetamide derivatives reveals the utility of these compounds in forming structurally interesting and potentially bioactive complexes. Such studies may provide insights into the use of pyrrolidinone derivatives in developing new materials or therapeutic agents (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-13(9-18-14(20)5-6-15(18)21)17-10-16(22)7-8-23-12-4-2-1-3-11(12)16/h1-4,22H,5-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGYWCBFOGTVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-(3-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794849.png)



![1-{[3-(Trifluoromethyl)phenoxy]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2794855.png)

![Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2794860.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2794863.png)
